molecular formula C10H17Cl2FN4 B1488584 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 2098001-73-9

6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1488584
CAS No.: 2098001-73-9
M. Wt: 283.17 g/mol
InChI Key: FIODMQCYCKBNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethylamine, fluoroacetic acid, and pyrrolidin-3-ylamine.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of an intermediate pyrimidinone, followed by the introduction of the ethyl and fluoro groups. The final step involves the reaction with pyrrolidin-3-ylamine to form the target compound.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves the use of reactors, purification systems, and quality control measures to ensure consistency and purity.

  • Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction Reagents: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution Reagents: Common reagents include halogens, alkyl halides, and amines.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.

  • Reduction Products: Reduction can produce amine derivatives.

  • Substitution Products: Substitution reactions can yield various halogenated or alkylated derivatives.

Mechanism of Action

Target of Action

The compound “6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a pyrimidinamine derivative . Pyrimidinamines are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .

Mode of Action

It is known that pyrimidinamines can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes depending on the specific target.

Biochemical Pathways

Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that multiple pathways could potentially be affected.

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound could potentially have good bioavailability.

Result of Action

One study mentions that a compound with a similar structure exhibits excellent acaricidal activity , suggesting that this compound could potentially have similar effects.

Action Environment

It is known that the spatial configuration of the carbon atoms connected to certain groups in similar compounds plays an important role in their fungicidal activity . This suggests that the compound’s action could potentially be influenced by its spatial configuration, which in turn could be affected by environmental factors.

Biochemical Analysis

Biochemical Properties

6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound has been shown to interact with various proteins, such as receptors and transporters, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for specific transporters influence its distribution and bioavailability, which are critical factors for its efficacy in biochemical and pharmacological applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic settings .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is structurally similar and is used as an intermediate in the synthesis of paliperidone, an antipsychotic medication.

  • 6-(3-fluoro-5-(2-(pyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine: This compound shares structural features and is used in the study of neuronal nitric oxide synthase.

Uniqueness: 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIODMQCYCKBNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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